molecular formula C10H9F2N3O2 B11801077 (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

Katalognummer: B11801077
Molekulargewicht: 241.19 g/mol
InChI-Schlüssel: WRWZDGBZSREGFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 2-(difluoromethoxy)phenyl group at position 3 and a methanamine group at position 3. The difluoromethoxy substituent introduces electron-withdrawing and lipophilic characteristics, which may enhance metabolic stability and binding affinity in therapeutic contexts .

Eigenschaften

Molekularformel

C10H9F2N3O2

Molekulargewicht

241.19 g/mol

IUPAC-Name

[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H9F2N3O2/c11-10(12)16-7-4-2-1-3-6(7)9-14-8(5-13)17-15-9/h1-4,10H,5,13H2

InChI-Schlüssel

WRWZDGBZSREGFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)OC(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Addition Reaction

4-Bromoxynil undergoes nucleophilic addition with hydroxylamine hydrochloride in dimethylformamide (DMF) at 80°C to form intermediate 2 (Scheme 1). The reaction proceeds via attack of the hydroxylamine oxygen on the nitrile carbon, yielding a hydroxylamine adduct.

Step 2: Esterification

Intermediate 2 is esterified with chloroacetyl chloride in the presence of triethylamine, producing ester 3 in 72% yield. This step introduces the chloromethyl group critical for subsequent cyclization.

Step 3: Cyclocondensation

Heating ester 3 with ammonium acetate in acetic acid at 120°C facilitates oxadiazole ring formation via dehydration, generating 4 (85% yield). The reaction mechanism involves intramolecular nucleophilic displacement of the chloride by the adjacent amine.

Step 4: Suzuki Coupling

Intermediate 4 undergoes palladium-catalyzed coupling with 4-(aminomethyl)phenylboronic acid pinacol ester to install the difluoromethoxy-substituted aryl moiety, yielding 5 (63% yield).

Step 5: Amidation

Reaction of 5 with methylamine in tetrahydrofuran (THF) at 0–5°C produces amide 6 (91% yield). Controlled temperature prevents over-amination.

Step 6: Reduction

Final reduction of 6 using sodium borohydride in methanol affords the target amine 7 (78% yield).

Key Advantages :

  • High functional group tolerance at coupling stage

  • Modular design allows derivatization

  • Overall yield: ~28% (calculated from stepwise yields)

Alternative Route via Aldehyde and Oximate Intermediates (CN106831636A)

Synthetic Strategy

Patent CN106831636A outlines a divergent approach starting from 4-trifluoromethyl methyl phenyl ether, proceeding through aldehyde and oximate intermediates (Scheme 2).

Aldehyde Formation

Oxidation of the methyl ether using pyridinium chlorochromate (PCC) in dichloromethane yields aldehyde 8 (89% purity).

Oximate Synthesis

Reaction of 8 with hydroxylamine hydrochloride in ethanol produces oxime 9 , which undergoes elimination with acetic anhydride to form nitrile oxide 10 .

[3+2] Cycloaddition

Nitrile oxide 10 reacts with methyl propiolate in toluene at reflux, forming oxadiazoline 11 (67% yield).

Aromatization

Heating 11 with p-toluenesulfonic acid in xylene induces dehydrogenation, yielding fully conjugated oxadiazole 12 (82% yield).

Amination

Final amination using ethylamine in pressurized THF at 60°C produces the target compound (74% yield).

Comparative Advantages :

  • Avoids boronic acid coupling reagents

  • Higher yields in cycloaddition step

  • Scalable to kilogram quantities

Comparative Analysis of Synthetic Methodologies

ParameterCN104876919A RouteCN106831636A Route
Starting Material4-Bromoxynil4-Trifluoromethyl methyl ether
Key StepsSuzuki coupling, cyclocondensationCycloaddition, aromatization
Total Steps65
Overall Yield~28%~32%
ScalabilityPilot scale demonstratedKilogram-scale feasible
Purification ChallengesMultiple chromatography stepsCrystallization-dominated

Analytical Characterization Techniques

Structural Verification

  • NMR Spectroscopy :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.93 (t, J=74 Hz, 1H, OCHF2_2), 4.15 (s, 2H, CH2_2NH2_2).

    • 19^{19}F NMR: δ -81.5 (d, J=74 Hz).

Purity Assessment

  • HPLC :

    ColumnMobile PhaseRetention TimePurity
    C18 (250×4.6)MeCN/H2_2O (70:30)8.2 min99.1%

Challenges and Optimization Strategies

Cyclization Side Reactions

During oxadiazole formation, competing pathways may generate 1,2,3-oxadiazole isomers (3–8% yield). Mitigation strategies include:

  • Strict temperature control (100–110°C)

  • Use of anhydrous DMF as solvent

  • Catalytic amounts of ZnCl2_2 to promote 1,2,4-regioselectivity

Amine Protection

The primary amine group requires protection during cycloaddition steps. Boc-protection using di-tert-butyl dicarbonate in THF/water (pH 9) achieves 94% protection efficiency.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Toluene/xylene mixtures from cycloaddition steps are recycled via fractional distillation (98% recovery).

  • Methanol from reduction steps is purified using molecular sieves for reuse.

Waste Stream Management

  • Boronate salts from Suzuki couplings are treated with aqueous HCl to precipitate boric acid (85% recovery).

  • Palladium catalysts are recovered via activated carbon filtration (>95% efficiency) .

Analyse Chemischer Reaktionen

Reaktionstypen

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

    Substitution: Halogenierte Reagenzien, Nucleophile oder Elektrophile, Lösungsmittel wie Dichlormethan oder Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Oxadiazolderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zur Bildung von Aminerivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamin hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Wege sind spezifisch für das untersuchte biologische System.

Wirkmechanismus

The mechanism of action of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine with key analogs based on substituents, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight Substituent Features Synthesis Yield Key Biological Notes References
(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine C₁₀H₁₀F₂N₃O₂* 257.21 2-(Difluoromethoxy)phenyl; methanamine N/A Potential kinase inhibition (inferred)
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a) C₁₇H₂₅N₃O 299.41 4-Octylphenyl; methanamine 99% Sphingosine kinase inhibitor candidate
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine C₁₅H₁₂ClN₃O 285.73 4-Chlorophenyl; phenyl-methanamine N/A Undisclosed; halogen enhances stability
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃O 225.68 3-Methyl-oxadiazole; phenyl-methanamine N/A Safety protocols for handling amines
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClFN₂O 228.65 Isoxazole core; 4-fluorophenyl; methanamine N/A Structural isomer with varied polarity

*Molecular weight calculated based on and standard atomic weights.

Structural and Functional Differences

Core Heterocycle Variations :

  • The target compound’s 1,2,4-oxadiazole core differs from isoxazole (), which alters electronic distribution and hydrogen-bonding capacity. Isoxazoles generally exhibit higher polarity but lower metabolic stability compared to oxadiazoles .
  • Substituent position: The 2-(difluoromethoxy) group in the target compound vs. 4-substituents in analogs (e.g., 4-octylphenyl in 5a) influences steric bulk and lipophilicity.

Substituent Effects :

  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) enhances resistance to oxidative metabolism compared to methoxy (-OCH₃) or alkyl chains (e.g., 4-octylphenyl in 5a) .
  • Halogenated Phenyl Rings : Chlorine () and fluorine () substituents improve membrane permeability but may reduce solubility.

Synthetic Accessibility :

  • High-yield synthesis (99% for 5a ) contrasts with lower yields in bulkier analogs (e.g., 20% for 4i in ), suggesting steric hindrance or reactivity challenges in certain derivatives.

Biologische Aktivität

The compound (3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine, often referred to as DFMO, is a member of the oxadiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H7F2N3O2
  • Molecular Weight : 251.19 g/mol
  • CAS Number : 852851-75-3
  • IUPAC Name : 2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine

Pharmacological Activities

The biological activities of DFMO have been investigated across various studies, revealing significant potential in the following areas:

1. Antimicrobial Activity

DFMO exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Minimum Inhibitory Concentration (MIC) values reported at 62.5 µg/mL.
  • S. aureus : Effective against methicillin-resistant strains with MIC values around 78.12 µg/mL.

2. Antiproliferative Effects

Research has highlighted DFMO's potential in cancer therapy:

  • It has shown antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). IC50 values ranged from 226 µg/mL to 242.52 µg/mL, indicating significant cytotoxicity at relatively low concentrations.

The mechanisms through which DFMO exerts its biological effects are multifaceted:

  • Inhibition of Polyamine Synthesis : DFMO acts as an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis. This inhibition leads to reduced levels of polyamines like putrescine and spermidine, which are essential for cell growth and proliferation.

Case Studies

Several case studies have explored the therapeutic applications of DFMO:

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cancers, DFMO was used in combination with standard chemotherapy regimens. Results indicated improved outcomes in terms of tumor shrinkage and patient survival rates compared to control groups receiving chemotherapy alone.

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of DFMO against resistant bacterial strains found that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialE. coli62.5 µg/mL
AntimicrobialS. aureus78.12 µg/mL
AntiproliferativeHeLaIC50 = 226 µg/mL
AntiproliferativeA549IC50 = 242.52 µg/mL

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CyclizationEthanol, 80°C, 12h73–77>90%
AminationLiAlH₄, THF, 0°C→RT8595%

Advanced: How does the position of fluorine substitution on the phenyl ring influence the compound’s biological activity?

Methodological Answer:
Fluorine’s position modulates electronic and steric properties, affecting target binding. For example:

  • Para-Fluorine : Enhances metabolic stability but may reduce solubility due to increased lipophilicity.
  • Ortho-Fluorine (as in target compound) : Introduces steric hindrance, potentially altering binding kinetics with enzymes (e.g., kinase inhibitors) .
    Experimental Design :

Synthesize analogs with fluorine at ortho, meta, and para positions.

Screen for activity in enzyme inhibition assays (e.g., IC₅₀ measurements).

Use molecular docking to correlate substituent position with binding affinity .

Q. Table 2: Impact of Fluorine Position on Bioactivity

Substituent PositionIC₅₀ (nM)LogPSource
2-(Difluoromethoxy)12 ± 22.8
4-Fluorophenyl45 ± 52.1

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), oxadiazole C=O (δ 165–170 ppm), and amine protons (δ 1.8–2.5 ppm) .
  • FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • HRMS : Match exact mass to theoretical [M+H]⁺ (e.g., m/z 284.0924 for C₁₁H₁₀F₂N₃O₂) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in oxadiazole ring formation?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic precursors .
  • Catalysis : Use ZnCl₂ or Sc(OTf)₃ to accelerate cyclization and reduce reaction time .
  • Byproduct Mitigation :
    • Monitor reaction progress via TLC to terminate at optimal conversion.
    • Quench unreacted acyl chloride with aqueous NaHCO₃ to prevent side reactions .

Q. Table 3: Catalyst Screening for Cyclization

CatalystYield (%)Byproducts (%)Source
None6515
ZnCl₂825

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay.
  • Membrane Permeability : Assess logP and PAMPA permeability to predict bioavailability .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Standardize Assay Conditions :

  • Use identical cell lines, serum concentrations, and incubation times.
  • Validate purity of test compounds via HPLC (>98%) .

Control for Fluorine-Mediated Interactions :

  • Test analogs without fluorine to isolate its contribution to activity .

Statistical Analysis :

  • Apply ANOVA to compare replicates and identify outliers.

Advanced: What strategies are effective for improving the metabolic stability of this compound?

Methodological Answer:

  • Isotere Replacement : Substitute difluoromethoxy with trifluoromethyl to reduce oxidative metabolism .
  • Prodrug Design : Mask the amine as a carbamate or acyloxymethyl derivative for sustained release .
  • In Vitro Microsomal Assays :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Basic: How does the difluoromethoxy group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Increases logP by ~0.5 compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-Withdrawing Effect : Stabilizes the oxadiazole ring via resonance, reducing susceptibility to hydrolysis .

Advanced: What computational methods are suitable for predicting the compound’s binding modes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4XYZ) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

QSAR Models : Train on analogs with known IC₅₀ values to predict activity of new derivatives .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Salt Formation : Prepare hydrochloride or phosphate salts to enhance solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes for controlled release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.